5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid

Description

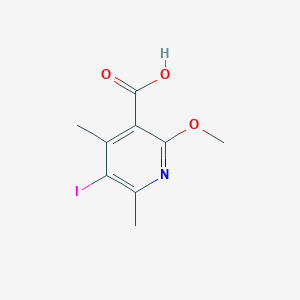

5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid is a halogenated pyridine derivative characterized by its distinct substitution pattern:

- Iodine at position 5,

- Methoxy group at position 2,

- Methyl groups at positions 4 and 6,

- Carboxylic acid at position 3.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c1-4-6(9(12)13)8(14-3)11-5(2)7(4)10/h1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSKIQOSSGIRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1I)C)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid typically involves the iodination of 2-methoxy-4,6-dimethylpyridine-3-carboxylic acid. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 5-iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations:

Halogen Position and Reactivity: The iodine atom in the target compound (position 5) contrasts with 3-Iodo-2-methoxy-5-methylpyridine (iodine at position 3) . Positional differences influence electronic effects; iodine at position 5 may enhance electrophilic substitution reactivity at adjacent positions due to its strong electron-withdrawing nature.

Functional Group Variations: The carboxylic acid group in the target compound and 2-Methoxy-3-pyridinecarboxylic acid confers acidity (pKa ~2–3) and hydrogen-bonding capacity, whereas the amide group in ’s compound reduces acidity (pKa ~15–17) but introduces hydrogen-bond donor/acceptor versatility.

Steric and Lipophilic Effects :

- Methyl groups at positions 4 and 6 in the target compound increase steric hindrance and lipophilicity compared to simpler analogs like 2-Methoxy-3-pyridinecarboxylic acid . This may impact solubility (e.g., lower aqueous solubility) and binding affinity in biological systems.

NMR Spectroscopy:

- Target Compound (Inferred) :

- Methyl groups (δ ~2.5 ppm, singlet),

- Methoxy group (δ ~3.8–4.0 ppm, singlet),

- Carboxylic acid proton (δ ~11–12 ppm, broad if protonated).

- 2-Bromo-4,6-dimethylpyridine-3-carboxylic acid amide :

- NH2 protons at δ 6.12 and 5.78 ppm (broad),

- Methyl groups at δ 2.51 and 2.38 ppm.

The absence of NH2 signals in the target compound’s NMR and the presence of a deshielded carboxylic acid proton highlight functional group differences.

Biological Activity

5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid (often referred to as "compound X") is a pyridine derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C10H12INO3. Its structure features a pyridine ring substituted with an iodine atom, methoxy group, and carboxylic acid functional group. These substitutions are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound can inhibit growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

The proposed mechanism of action involves the inhibition of key metabolic pathways in bacteria. The compound likely interferes with:

- Cell wall synthesis : By targeting enzymes involved in peptidoglycan synthesis.

- Protein synthesis : By binding to ribosomal subunits, thereby disrupting translation.

This dual-targeting approach enhances its efficacy against resistant strains .

Study 1: Efficacy Against Resistant Strains

A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Pseudomonas aeruginosa. The results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation, a common challenge in treating infections caused by this pathogen. The study reported a significant reduction in biofilm biomass when treated with concentrations as low as 10 µg/mL .

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of the compound on mammalian cell lines. Using MTT assays, researchers assessed cell viability after exposure to varying concentrations of the compound. The results indicated that while antimicrobial activity was evident, cytotoxicity remained low at therapeutic doses, suggesting a favorable safety profile for potential therapeutic applications .

Data Table: Biological Activity Summary

| Activity Type | Target Organism | MIC (µg/mL) | Observations |

|---|---|---|---|

| Antimicrobial | E. coli | 8 | Effective at inhibiting growth |

| Antimicrobial | S. aureus | 4 | Significant reduction in colony count |

| Antimicrobial | P. aeruginosa | 10 | Reduced biofilm formation |

| Cytotoxicity | Human fibroblast cells | >100 | Low cytotoxicity at therapeutic levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.